D-Glucuronal 3,4-Diacetate Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

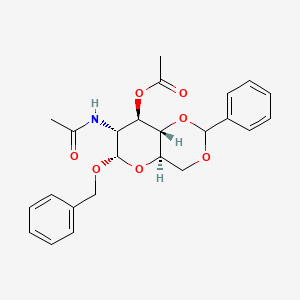

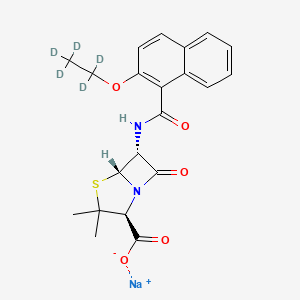

D-Glucuronal 3,4-Diacetate Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₄O₇ and its molecular weight is 258.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Xylan Derivatives and Applications

Xylan derivatives, specifically through chemical modifications such as esterification, have shown significant promise in creating biopolymers with specific properties. The study by Petzold-Welcke et al. (2014) highlights the synthesis of novel xylan esters via chemical modification, leading to the development of biopolymers with potential applications ranging from drug delivery to antimicrobial agents. This research underscores the versatility of chemically modified polysaccharides in creating materials with tailored properties for various scientific applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Role of Esterases in Drug Metabolism

The metabolism of therapeutic drugs involves the hydrolysis of ester, amide, and thioester bonds, primarily facilitated by esterases. Fukami and Yokoi (2012) reviewed the significant role of various esterases in drug metabolism, indicating how these enzymes contribute to the activation or detoxification of drugs. This review suggests that understanding the activity of specific esterases, including those acting on esterified compounds like "D-Glucuronal 3,4-Diacetate Methyl Ester," is crucial for predicting drug metabolism and therapeutic outcomes (Fukami, T., & Yokoi, T., 2012).

Biological Activities of Derivatized D-Glucans

Chemical modifications, such as esterification of D-glucans, enhance their biological activities, including anticoagulation and antioxidation. Kagimura et al. (2015) discussed how derivatization processes, such as sulfonylation and acetylation, improve the solubility and biological activity of D-glucans. This review highlights the potential of chemically modified glucans in biomedical applications, suggesting that similar chemical modification strategies could be applied to other compounds, like "this compound," to explore their biological and therapeutic potential (Kagimura, F. Y., da Cunha, M. A. A., Barbosa, A. M., Dekker, R. F., & Malfatti, C. R. M., 2015).

Mecanismo De Acción

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group. They are widely distributed in nature and are commonly found in a variety of essential oils and fruits. Esters are known for their distinctive odors and are used in a wide variety of applications including as fragrances and flavorings in the food and perfume industry .

In biochemistry, esters play a crucial role in numerous biological processes including the formation of lipids, which are the main component of the cell membrane, and in various metabolic pathways. They are typically formed by the condensation of an acid and an alcohol with the elimination of a molecule of water .

The hydrolysis of an ester under acidic or basic conditions results in the formation of an alcohol and an acid . This reaction is commonly used in the body to break down esters.

The pharmacokinetics of esters generally involves absorption, distribution, metabolism, and excretion (ADME). The rate at which this happens is influenced by factors such as the size of the ester, its lipid solubility, and the pH of the environment .

The action environment of an ester can greatly influence its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can affect the rate of ester hydrolysis .

Análisis Bioquímico

Biochemical Properties

D-Glucuronal 3,4-Diacetate Methyl Ester plays a significant role in biochemical reactions, particularly in the context of liver health. It exhibits potent anti-inflammatory and antioxidant properties, which help protect liver cells from damage and promote the regeneration of liver tissue. The compound interacts with various enzymes and proteins involved in liver metabolism, including cytochrome P450 enzymes, which are crucial for the detoxification of harmful substances. Additionally, this compound may interact with other biomolecules such as glutathione, enhancing its antioxidant effects and contributing to the overall hepatoprotective mechanism.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In liver cells, it helps mitigate oxidative stress and inflammation, thereby protecting the cells from damage and promoting their regeneration. This compound influences cell signaling pathways, particularly those related to inflammation and oxidative stress, by modulating the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases. Furthermore, this compound can affect gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes, thus contributing to its protective effects on liver cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to and inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators. Additionally, this compound activates antioxidant enzymes such as superoxide dismutase and catalase, enhancing the cellular antioxidant defense system. These interactions help reduce oxidative stress and inflammation, thereby protecting liver cells from damage and promoting their regeneration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability may decrease over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its protective effects on liver cells for several weeks, with no significant degradation observed

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant hepatoprotective effects, reducing liver damage and promoting tissue regeneration. At high doses, this compound may exhibit toxic effects, including liver toxicity and oxidative stress. Threshold effects have been observed, where the protective effects plateau at a certain dosage, and any further increase in dosage does not enhance the protective effects but may instead lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to liver metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification of harmful substances. Additionally, this compound interacts with other enzymes such as glutathione S-transferase, enhancing its antioxidant effects and contributing to its overall hepatoprotective mechanism. These interactions help modulate metabolic flux and maintain the balance of metabolites in liver cells, promoting liver health and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within liver cells. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its protective effects. The localization and accumulation of the compound within these compartments are crucial for its hepatoprotective mechanism.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of liver cells, where it interacts with various enzymes and proteins involved in antioxidant defense and inflammation. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cells, enhancing its protective effects and ensuring its proper function. The precise localization of the compound within these compartments is crucial for its overall hepatoprotective mechanism.

Propiedades

IUPAC Name |

[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGCKUDUZYWDTL-LMLFDSFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)